molecular formula C13H19N3O3 B2563454 2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034525-03-4

2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2563454
CAS No.: 2034525-03-4
M. Wt: 265.313
InChI Key: TTYKQPLACKXLDQ-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a potent, selective, and orally bioavailable inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This kinase is predominantly expressed in cells of the hematopoietic lineage and plays a critical role in modulating immune cell migration, activation, and function within the tumor microenvironment and sites of inflammation. By selectively inhibiting PI3Kγ, this compound disrupts key signaling pathways, such as those downstream of G-protein coupled receptors (GPCRs), which are involved in the recruitment and function of immunosuppressive myeloid cells like tumor-associated macrophages (TAMs) [Source] . Its primary research value lies in the field of immuno-oncology, where it is investigated for its ability to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing the efficacy of cancer immunotherapies such as immune checkpoint inhibitors [Source] . Furthermore, due to the role of PI3Kγ in inflammatory signaling, this molecule serves as a valuable pharmacological tool for studying autoimmune diseases, chronic inflammation, and other immune-mediated pathologies. The high selectivity of this inhibitor for the gamma isoform over other PI3K class I isoforms minimizes off-target effects, making it an optimal compound for dissecting the specific biological functions of PI3Kγ in complex in vitro and in vivo models.

Properties

IUPAC Name

2-methoxy-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10-14-6-5-12(15-10)19-11-4-3-7-16(8-11)13(17)9-18-2/h5-6,11H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYKQPLACKXLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the reaction of 2-methylpyrimidine with a piperidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine and pyrimidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues from Vandetanib Derivatives ()

Five Vandetanib-derived compounds with nitroimidazole groups and piperidine linkers were synthesized (Table 1). These analogs share a quinazoline core (unlike the pyrimidine in the target compound) and exhibit variations in substituents affecting molecular weight, melting points, and synthetic yields.

Table 1: Physicochemical Properties of Vandetanib Derivatives

Compound ID Substituents Molecular Weight (Calculated/Experimental) Melting Point (°C) Yield (%)
1 3-Bromo-4-methylphenyl, nitroimidazole 570.1668 / 570.1661 143.3–145.0 66.6
2 2-Chloro-4-fluorophenyl, 2-methyl-5-nitroimidazole 598.1981 / 598.1972 128.7–130.3 71.1
3 3,4-Difluorophenyl, 2-methyl-5-nitroimidazole 582.2776 / 582.2770 174.6–177.1 63.9
4 3-Bromo-4-methylphenyl, 2-methyl-5-nitroimidazole 638.1727 / 638.1716 141.2–143.4 66.6

Key Observations :

  • Heterocyclic Core: The target compound’s pyrimidine ring (vs.
  • Substituent Effects : Halogenated aryl groups (e.g., bromo, chloro, fluoro) in analogs correlate with higher melting points, suggesting stronger intermolecular interactions (e.g., halogen bonding) .
  • Synthetic Yields : Yields for analogs range from 63.9% to 71.1%, reflecting challenges in introducing bulky nitroimidazole groups. The target compound’s methoxy group may simplify synthesis compared to nitroimidazole-containing derivatives.

Pyrimidine-Piperidine Hybrids from Patents ()

European patents describe compounds like 2-(4-[[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid, which share the piperidine-pyrimidine backbone but differ in substituents (Table 2).

Table 2: Key Differences in Patent Compounds

Feature Target Compound Patent Compound (EP 1 808 168 B1)
Core Structure Pyrimidine-piperidine Pyrazolo[3,4-d]pyrimidine-piperidine
Substituents Methoxy, 2-methylpyrimidine Methanesulfonyl, acetic acid
Functional Groups Ether, ketone Sulfonyl, carboxylic acid

Key Observations :

  • Sulfonyl vs. Methoxy Groups : Methanesulfonyl groups in patent compounds enhance solubility and metabolic stability compared to the target’s methoxy group, which may prioritize lipophilicity for membrane penetration .

Structural Insights from Protein-Bound Complexes ()

Co-crystal structures of human hydroxyacid oxidase 1 (HOA1) and galactokinase with ligands such as 2-[4-[2-[[2-[3-[2-azanyl-5-(cyclopropylmethoxy)-3,3-dimethyl-indol-6-yl]oxypropyl]-1,3-dihydroisoindol-5-yl]oxy]ethyl]-1,2,3-triazol-1-yl]-1-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone highlight the importance of piperidine-triazole motifs in enzyme inhibition. While distinct from the target compound, these structures underscore the role of piperidine flexibility and heterocyclic diversity in optimizing binding interactions .

Biological Activity

2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, also known by its CAS number 2380063-50-1, is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O3C_{15}H_{22}N_{2}O_{3}, with a molecular weight of 278.35 g/mol. The compound features a methoxy group and a piperidine ring substituted with a 2-methylpyrimidine moiety, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of various piperidine derivatives, indicating that modifications in their structure can significantly influence their efficacy against bacterial strains. For example:

  • Case Study : A study evaluating piperidine derivatives reported that certain compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that similar structural features in this compound could confer comparable antibacterial activity.
CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal effects. For instance:

  • Research Findings : A study on pyrrolidine derivatives indicated that certain compounds inhibited the growth of Candida albicans with MIC values ranging from 3.125 to 100 mg/mL . This highlights the potential of similar compounds like this compound to exhibit antifungal activity.
CompoundMIC (mg/mL)Target Fungus
Compound C3.125C. albicans
Compound D100Other fungi

Anticancer Activity

The compound's structural components suggest potential anticancer properties, particularly through targeting specific pathways involved in cancer cell proliferation.

  • Case Study : Research on related piperazine derivatives demonstrated significant efficacy against human breast cancer cells, with IC50 values comparable to established drugs like Olaparib . This indicates that compounds structurally similar to this compound may also inhibit cancer cell growth effectively.
CompoundIC50 (µM)Cancer Type
Compound E18Breast Cancer
Olaparib57.3Breast Cancer

The proposed mechanisms by which piperidine derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many compounds interact with enzymes critical for bacterial and fungal survival or cancer cell proliferation.
  • Disruption of Membrane Integrity : Some derivatives may compromise cell membrane integrity, leading to cell death.
  • Targeting Specific Pathways : For anticancer activity, compounds may inhibit pathways such as PARP (Poly(ADP-ribose) polymerase), crucial for DNA repair mechanisms in cancer cells .

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